molecular formula C23H29F3N4O B2741767 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034235-06-6

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2741767
CAS No.: 2034235-06-6
M. Wt: 434.507
InChI Key: UOLZHKIQLXTAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2034235-06-6) is a complex organic compound with a molecular formula of C23H29F3N4O and a molecular weight of 434.5 g/mol . This molecule features a hybrid architecture combining piperidine and piperazine moieties, linked by a phenoxyethyl chain and a 3-(trifluoromethyl)pyridinyl group . The presence of the trifluoromethyl group is a critical structural feature, known to enhance lipophilicity and improve metabolic stability, which can be advantageous in the design of bioactive molecules . Compounds with piperazine and piperidine cores are frequently investigated in neuropharmacology. Research on structurally related molecules has shown that this fundamental structure can exhibit high affinity for central nervous system targets . Specifically, piperidine-based compounds have been identified as a critical structural element for dual high-affinity antagonists at the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . This dual-target activity is a promising strategy for developing novel therapeutics for neurological disorders and pain management . Furthermore, recent studies on analogous trifluoromethylpyridine piperazine derivatives have demonstrated significant potential as plant immune activators with protective antiviral activity against pathogens like the tobacco mosaic virus (TMV) . This suggests potential cross-disciplinary research applications for this chemical scaffold. This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N4O/c24-23(25,26)21-7-4-10-27-22(21)30-15-13-29(14-16-30)19-8-11-28(12-9-19)17-18-31-20-5-2-1-3-6-20/h1-7,10,19H,8-9,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLZHKIQLXTAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The introduction of the trifluoromethylpyridinyl group onto piperazine often begins with SNAr reactions. For example, 2-chloro-3-(trifluoromethyl)pyridine reacts with piperazine under basic conditions.

Procedure :
A mixture of 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv), piperazine (1.2 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 80°C for 12–24 hours. The reaction is monitored by TLC, and upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude product, which is purified via column chromatography.

Key Data :

Parameter Value
Yield 65–75%
Solvent DMF
Temperature 80°C
Base K2CO3

Catalytic Hydrogenation of Nitro Intermediates

In cases where nitro precursors are used, hydrogenation with palladium on carbon (Pd/C) is employed. For instance, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is reduced to the corresponding amine.

Procedure :
A solution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) in ethanol is treated with 10% Pd/C under hydrogen (50 psi) at room temperature for 5 hours. The catalyst is filtered, and the filtrate is concentrated to afford the amine in 68–98% yield.

Optimization Notes :

  • Higher pressures (e.g., 60 psi) reduce reaction times to 3 hours.
  • Mixed solvents (EtOAc:MeOH) improve solubility and yield.

Preparation of the 1-(2-Phenoxyethyl)piperidin-4-yl Subunit

Alkylation of Piperidine

Piperidin-4-amine is alkylated with 2-phenoxyethyl bromide using a base such as triethylamine.

Procedure :
Piperidin-4-amine (1.0 equiv) and 2-phenoxyethyl bromide (1.1 equiv) are stirred in acetonitrile with triethylamine (2.0 equiv) at 60°C for 6 hours. The product is isolated via extraction and purified by recrystallization.

Key Data :

Parameter Value
Yield 70–80%
Solvent Acetonitrile
Temperature 60°C

Reductive Amination

An alternative route involves reductive amination of piperidin-4-one with 2-phenoxyethylamine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this transformation.

Procedure :
Piperidin-4-one (1.0 equiv) and 2-phenoxyethylamine (1.2 equiv) are dissolved in methanol. Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The product is isolated in 75–85% yield after neutralization and extraction.

Fragment Coupling Strategies

Buchwald-Hartwig Amination

The final assembly often employs palladium-catalyzed coupling. For example, the piperazine-pyridinyl fragment is reacted with a brominated piperidinyl-phenoxyethyl derivative.

Procedure :
A mixture of 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine (1.0 equiv), 1-(2-phenoxyethyl)-4-bromopiperidine (1.1 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene is heated at 100°C for 24 hours. The product is purified via silica gel chromatography.

Key Data :

Parameter Value
Yield 50–60%
Catalyst Pd2(dba)3/Xantphos
Solvent Toluene

Nucleophilic Substitution

Direct alkylation of the secondary amine in piperazine with a piperidinyl-phenoxyethyl halide is feasible under basic conditions.

Procedure :
4-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (1.0 equiv) and 1-(2-phenoxyethyl)-4-(tosyloxy)piperidine (1.1 equiv) are stirred in DMF with K2CO3 (2.0 equiv) at 80°C for 8 hours. The product is isolated in 55–65% yield.

Optimization Challenges and Solutions

Steric Hindrance

Bulky substituents on piperazine necessitate elevated temperatures (100–120°C) and polar aprotic solvents (e.g., DMF, NMP) to enhance reactivity.

Protecting Group Strategies

Tert-butyl carbamate (Boc) protection is critical for selective functionalization. For example, Boc-protected piperazine intermediates are deprotected with HCl in dioxane.

Procedure : Boc-protected amine (1.0 equiv) is treated with 4M HCl in dioxane (10 equiv) at 0°C for 1 hour. The mixture is concentrated to yield the hydrochloride salt, which is neutralized with NaHCO3.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and chemical research. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

  • Neurological Disorders :
    • The structural similarities of this compound to known psychoactive agents suggest its potential therapeutic uses in treating conditions like schizophrenia and depression. Its mechanism of action may involve modulation of neurotransmitter systems, particularly dopamine and serotonin receptors.
  • Antitumor Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit significant activity against various cancer cell lines. For instance, similar piperazine derivatives have shown IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and human breast cancer cells, respectively .
  • Selective Inhibition Studies :
    • The compound's structural features allow it to be investigated as a selective inhibitor for specific targets such as eukaryotic initiation factor 4A3 (eIF4A3), which is implicated in cancer progression .

Chemical Research Applications

  • Receptor Interaction Studies :
    • Due to its unique structure, the compound is a candidate for studies focusing on receptor interactions and drug design. Its ability to bind effectively to biological targets can lead to the development of new therapeutic agents.
  • Synthetic Chemistry :
    • The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as continuous flow reactors may be utilized to streamline the synthesis process while minimizing by-products.

Data Tables

Study FocusFindings
Antidepressant EffectsClinical trials indicate significant reduction in depressive symptoms compared to placebo.
Antitumor EfficacyIC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines .

Case Study on Antidepressant Effects

A clinical trial evaluated the efficacy of a piperazine derivative similar to the compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting its potential role in mood regulation.

Cancer Therapeutics

Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines, indicating its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperazine/piperidine derivatives with modifications targeting receptor selectivity and bioavailability. Below is a comparative analysis with key analogs:

Table 1: Key Structural Features and Pharmacological Targets

Compound Name Piperazine Substituent Piperidine/Other Substituent Key Targets/Activities Reference
Target Compound 3-(Trifluoromethyl)pyridin-2-yl 2-Phenoxyethyl-piperidin-4-yl Not explicitly stated -
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine (A21) 3-(Trifluoromethyl)pyridin-2-yl None Intermediate for insecticides
1-(3-(Trifluoromethyl)phenyl)piperazine (PAPP) 3-(Trifluoromethyl)phenyl 4-Aminophenethyl 5-HT1A agonist, insecticidal activity
1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine (A23) 6-(Trifluoromethyl)pyridin-2-yl None Intermediate for phenylglycinamide analogs
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl Piperidin-4-yl Dopamine D2 receptor affinity
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 3-(Trifluoromethyl)benzoyl Acetamide-pyridin-2-yl AMPK activation (indirect)

Substituent Position and Receptor Affinity

  • Trifluoromethylpyridine Position :

    • The target compound’s 3-(trifluoromethyl)pyridin-2-yl group differs from A23 (6-CF₃) and A21 (4-CF₃) . Positional changes alter electronic effects and steric bulk, impacting receptor binding. For example, A21 showed utility as an insecticide intermediate, while PAPP (3-CF₃-phenyl) demonstrated 5-HT1A agonism .
    • The pyridine nitrogen at position 2 in the target compound may enhance hydrogen bonding with receptors compared to phenyl analogs like PAPP .
  • Phenoxyethyl vs. Methoxyphenyl: The 2-phenoxyethyl chain on the piperidine ring contrasts with 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, which exhibited nanomolar affinity for dopamine D2 receptors . The phenoxyethyl group’s flexibility may improve blood-brain barrier penetration compared to rigid aryl groups.

Pharmacological Profiles

  • Insecticidal Activity: PAPP derivatives (e.g., 1-arylmethyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazines) showed growth-inhibiting effects on armyworms, with QSAR studies highlighting the importance of trifluoromethylpyridine positioning .
  • CNS Targets :

    • Analog 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine achieved IC₅₀ = 90.6 nM for dopamine D2 receptors, suggesting the target compound’s piperidine-piperazine scaffold could be optimized for dopaminergic or serotonergic activity .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound ~497.5 Not reported ~3.8 CF₃-pyridine, phenoxyethyl
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 530 241–242 4.1 CF₃-benzoyl, acetamide
1-(3-(Trifluoromethyl)phenyl)piperazine (PAPP) 335.3 Oil 3.5 CF₃-phenyl
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine (A21) 273.2 Oil 2.9 CF₃-pyridine
  • Synthetic Routes: The target compound’s synthesis likely involves coupling 1-(2-phenoxyethyl)piperidin-4-amine with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, analogous to methods in . Key challenges include regioselective functionalization of the pyridine ring and purification of the tertiary amine product.

Biological Activity

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core with two substituents: a 2-phenoxyethyl group and a trifluoromethyl pyridine moiety. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyridines, including the compound , exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundTarget BacteriaIC50 (nM)
Trifluoromethylpyridine DerivativeE. coli200
Triazole DerivativeS. aureus44
Piperazine AnalogPseudomonas aeruginosa360

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it has been suggested that similar compounds may act as ligands for androgen receptors or other targets involved in cell signaling pathways . The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various piperazine derivatives, including those with trifluoromethyl substitutions. The results showed significant inhibition against E. coli and S. aureus, with some compounds exhibiting lower MIC values compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on human cell lines. The results indicated that while some derivatives exhibited potent antibacterial activity, they also displayed varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .
  • Pharmacokinetic Properties : A pharmacokinetic study revealed that modifications in the piperazine structure could lead to improved metabolic stability and bioavailability, suggesting that this compound could be a candidate for further development in pharmacotherapy .

Q & A

Q. What synthetic strategies are recommended for preparing 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, and how can reaction conditions be optimized?

Answer: The synthesis of this compound can follow a multi-step approach, leveraging alkylation and coupling reactions. For example:

  • Alkylation of Piperidine Intermediates : React 1-(2-phenoxyethyl)piperidine with a suitable electrophile (e.g., propargyl bromide) in polar aprotic solvents (DMF or DCM) using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate gradients) and purify via silica gel chromatography .
  • Coupling with Pyridine Derivatives : Introduce the 3-(trifluoromethyl)pyridinyl moiety via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Optimize stoichiometry (1.2 equiv. of aryl halide) and use catalysts like CuSO₄·5H₂O/sodium ascorbate for click chemistry .

Q. Key Optimization Parameters :

ParameterRecommendationSource
SolventDMF for alkylation; DCM/H₂O for click chemistry
Reaction Time6–7 hours for alkylation; 2 hours for coupling
PurificationSilica gel chromatography (hexane:ethyl acetate, 1:8)

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns on piperidine and piperazine rings. Compare chemical shifts with analogous compounds (e.g., δ ~2.5–3.5 ppm for piperazine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₇F₃N₄O) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (acetonitrile:water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .
  • Handling : Use P95 respirators and nitrile gloves to avoid inhalation/skin contact. Avoid aqueous environments during synthesis due to potential sensitivity to moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?

Answer:

  • Core Modifications :
    • Replace the phenoxyethyl group with bulkier substituents (e.g., benzyl or naphthyl) to enhance lipophilicity and blood-brain barrier penetration .
    • Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to modulate binding affinity .
  • Assay Design :
    • Test derivatives against kinase panels (e.g., ALK, ROS1) using fluorescence polarization assays. Prioritize compounds with IC₅₀ < 100 nM .
    • Evaluate metabolic stability in liver microsomes (human/rat) to identify candidates with >60% remaining after 1 hour .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Answer:

  • Orthogonal Assays : Confirm cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish true activity from false positives .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Physicochemical Analysis : Correlate solubility (via shake-flask method) and logP (HPLC-derived) with cellular uptake discrepancies .

Q. Which computational methods predict this compound’s binding mode and selectivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ALK kinase). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic contacts with the trifluoromethyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-protein salt bridges .
  • Free Energy Calculations : Apply MM-PBSA to rank derivatives by binding free energy (ΔG < –8 kcal/mol indicates high affinity) .

Q. How can in vitro toxicological profiling prioritize derivatives for in vivo studies?

Answer:

  • Acute Toxicity : Perform hemolysis assays (0.1–100 µM) on red blood cells; exclude compounds with >20% lysis at 10 µM .
  • Genotoxicity : Conduct Ames tests (TA98/TA100 strains) to detect frameshift mutations .
  • CYP Inhibition : Screen against CYP3A4/2D9 isoforms (IC₅₀ > 10 µM desired) to avoid drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.